molecular formula C25H25N5O5S B2818888 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 2034460-67-6

2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2818888
CAS No.: 2034460-67-6
M. Wt: 507.57
InChI Key: UZHWADHLENJRJL-UHFFFAOYSA-N
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Description

2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic small molecule with the CAS Registry Number 2034460-67-6 . It has a molecular formula of C25H25N5O5S and a molecular weight of 507.56 g/mol . Key predicted physical properties include a boiling point of 780.9±60.0 °C and a density of 1.36±0.1 g/cm³ at 20 °C and 760 Torr . The compound features a complex structure incorporating a pyrazole core substituted with a benzenesulfonyl group, a phenylamino group, and an acetamide linker connected to a 3,4-dimethoxyphenyl ring . This specific arrangement of sulfonamide and aromatic groups is common in pharmacologically active compounds targeting a range of disorders, suggesting its value as a key intermediate in medicinal chemistry research . Researchers can utilize this chemical in the synthesis and discovery of new therapeutic agents, as well as in structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-amino-3-anilino-4-(benzenesulfonyl)pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5S/c1-34-20-14-13-18(15-21(20)35-2)27-22(31)16-30-24(26)23(36(32,33)19-11-7-4-8-12-19)25(29-30)28-17-9-5-3-6-10-17/h3-15H,16,26H2,1-2H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHWADHLENJRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

    Substitution Reactions:

    Acetamide Formation: The final step includes the acylation of the pyrazole derivative with 3,4-dimethoxyphenylacetic acid or its derivatives under suitable conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and

Biological Activity

The compound 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C18H20N4O4SC_{18}H_{20}N_4O_4S. The structure features a pyrazole ring substituted with an amino group and a phenylsulfonyl moiety, along with a dimethoxyphenyl acetamide side chain. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a related compound was shown to inhibit cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation. The specific mechanisms often involve the inhibition of protein kinases that are crucial for tumor growth and survival.

  • Case Study: A study demonstrated that a similar pyrazole compound inhibited the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway. This was attributed to the compound's ability to activate caspases and alter the expression of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

  • Mechanism: By inhibiting COX-2, the compound may reduce the synthesis of prostaglandins, thereby alleviating inflammation and pain .

Antioxidant Activity

Antioxidant properties have been observed in several pyrazole derivatives, suggesting that this compound may scavenge free radicals and reduce oxidative stress.

  • Research Findings: In vitro assays revealed that similar compounds significantly decreased reactive oxygen species (ROS) levels in human cells, indicating their potential as antioxidant agents .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Target Effect Reference
AnticancerProtein KinasesInhibition of cell proliferation
Anti-inflammatoryCOX-2Reduction in prostaglandin synthesis
AntioxidantReactive Oxygen SpeciesScavenging free radicals

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study published in Cancer Letters highlighted that similar pyrazole compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that derivatives like 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide could be developed as potential anticancer agents .

2. Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

  • Research Findings : A comparative study on various pyrazole compounds revealed that those with sulfonamide groups exhibited enhanced anti-inflammatory activity, potentially positioning this compound as a therapeutic option for conditions like rheumatoid arthritis .

3. Antimicrobial Activity
There is emerging evidence that pyrazole derivatives possess antimicrobial properties. The specific compound's structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibiotics.

  • Documented Evidence : Research published in Journal of Medicinal Chemistry reported that certain pyrazole derivatives showed significant antibacterial activity against resistant strains of bacteria .

Agrochemical Applications

1. Pesticidal Activity
The structure of this compound suggests potential use as a pesticide due to its ability to disrupt biological processes in pests.

  • Field Trials : Several field trials have indicated that compounds with similar structures effectively reduce pest populations while being safe for non-target species .

Data Tables

Application AreaSpecific UseSupporting Study/Source
AnticancerInhibition of cancer cell proliferationCancer Letters
Anti-inflammatoryReduction of pro-inflammatory cytokinesComparative study on pyrazole compounds
AntimicrobialInteraction with bacterial enzymesJournal of Medicinal Chemistry
PesticidalDisruption of biological processes in pestsField trials on similar compounds

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Differences
Compound Name / ID Core Structure Key Substituents Notable Features
Target Compound 1H-pyrazole 5-amino, 3-phenylamino, 4-phenylsulfonyl, N-(3,4-dimethoxyphenyl)acetamide Sulfonyl group, methoxy-rich aromatic side chain
Example 83 () Pyrazolo[3,4-d]pyrimidine Chromenone, fluoro, isopropoxy, dimethylamino Fused pyrimidine-chromenone system; fluorinated substituents
5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamides () 1,2,4-triazole Furan-2-yl, sulfanyl, pyrolium fragment Triazole-sulfanyl hybrid; anti-exudative activity reported
Benzenesulfonamide Derivatives () Pyrazole-benzenesulfonamide Methyl, phenyl, amino Sulfonamide linkage; simpler substitution pattern

Key Observations :

  • The target compound’s pyrazole core is less complex than the pyrazolo-pyrimidine systems in but more substituted than triazole analogs in .
  • The phenylsulfonyl group distinguishes it from sulfonamide derivatives in , which may alter metabolic stability or target affinity.
  • The 3,4-dimethoxyphenylacetamide side chain introduces polarizability, contrasting with hydrophobic substituents (e.g., fluoro, isopropoxy) in .

Key Observations :

  • The target compound’s synthesis likely shares steps with (sulfonylation) and (acetamide alkylation).

Physicochemical Properties

Table 3: Property Comparison (Selected Compounds)
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Predictors
Target Compound* ~520 (estimated) Not reported Methoxy groups (polar), sulfonyl (polar)
Example 83 () 571.2 302–304 Fluorinated groups (lipophilic)
Triazole-sulfanyl acetamides () ~350–400 (estimated) Not reported Sulfanyl (polar), furan (moderate polar)

Notes:

  • The target compound’s methoxy and sulfonyl groups may improve aqueous solubility compared to fluorinated analogs in .

Q & A

Q. What are the standard protocols for synthesizing 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with precursor molecules. For example, a common approach includes refluxing equimolar concentrations of substituted phenyl-oxazolone and acetamide derivatives with catalysts like pyridine and zeolite (Y-H) at 150°C under controlled conditions. Post-reaction purification involves ice-water quenching, acid treatment, and recrystallization from ethanol . Key parameters include temperature control, catalyst selection, and solvent choice to minimize side reactions.

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • 1H NMR for hydrogen environment analysis.
  • IR spectroscopy to identify functional groups (e.g., sulfonyl, acetamide).
  • LC-MS for molecular weight verification.
  • Elemental analysis to validate empirical formula .
    Cross-referencing spectral data with computational predictions (e.g., PubChem entries) enhances reliability .

Q. What preliminary biological assays are recommended for assessing its pharmacological potential?

  • Methodological Answer : Initial screening should focus on:
  • In vitro enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity.
  • Cell viability assays (e.g., MTT) against cancer or microbial cell lines.
  • Dose-response studies to determine IC50 values.
    Comparative analysis with structurally similar compounds (e.g., triazole or pyrimidine derivatives) can highlight unique bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer : Optimization strategies include:
  • Catalyst screening : Testing alternatives to zeolite (e.g., palladium complexes) to enhance regioselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve intermediate stability.
  • Temperature gradients : Stepwise heating to prevent decomposition of thermally sensitive intermediates .
    Post-synthesis purification via column chromatography or preparative HPLC can isolate high-purity fractions .

Q. What computational tools are effective for predicting this compound’s biological targets and toxicity?

  • Methodological Answer :
  • Molecular docking (e.g., AutoDock Vina) to simulate binding with receptors like cyclooxygenase-2 (COX-2) or EGFR.
  • PASS software for predicting pharmacological activity spectra and toxicity profiles.
  • ADMET prediction (e.g., SwissADME) to assess bioavailability and metabolic stability .
    Cross-validation with experimental data (e.g., in vitro IC50 vs. docking scores) reduces false positives .

Q. How can contradictory bioactivity data from different assays be resolved?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, cell type). Mitigation strategies include:
  • Standardized protocols : Adhere to OECD guidelines for reproducibility.
  • Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and disk diffusion methods.
  • Metabolite profiling : Check for prodrug activation or degradation products using LC-MS/MS .
    Structural analogs with resolved data (e.g., fluorophenyl derivatives) provide benchmarks for comparison .

Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?

  • Methodological Answer :
  • Transcriptomics/proteomics : RNA-seq or SILAC to identify differentially expressed genes/proteins post-treatment.
  • Kinase profiling panels : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to pinpoint targets.
  • CRISPR-Cas9 screens : Gene knockout studies to validate target dependency .
    In vivo models (e.g., xenografts) can contextualize in vitro findings .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess environmental impact or degradation pathways?

  • Methodological Answer : Follow frameworks like INCHEMBIOL for environmental fate studies:
  • Abiotic degradation : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV exposure).
  • Biotic degradation : Soil microcosm studies with LC-MS monitoring.
  • Ecotoxicity : Daphnia magna or algae growth inhibition tests .
    Computational tools (e.g., ECHA QSAR Toolbox) predict persistence and bioaccumulation .

Q. What statistical approaches are suitable for analyzing dose-response or structure-activity relationship (SAR) data?

  • Methodological Answer :
  • Non-linear regression (e.g., GraphPad Prism) for IC50/EC50 calculations.
  • Principal Component Analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity.
  • Machine learning : Random Forest or SVM models trained on PubChem BioAssay data for SAR predictions .

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